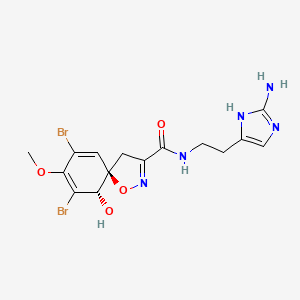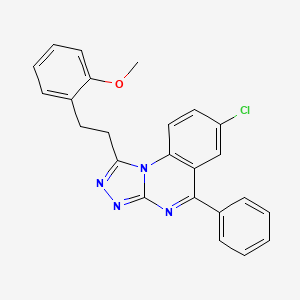
(R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a compound belonging to the class of benzisothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group and a p-tolyl group attached. The 1,1-dioxide indicates the presence of two oxygen atoms bonded to the sulfur atom in the isothiazole ring, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl compound, followed by oxidation to introduce the sulfone group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Applications De Recherche Scientifique
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
1,2,3-Benzothiadiazine-1,1-dioxide: Used as diuretic and antihypertensive agents.
1,2,5-Thiadiazole-1,1-dioxide: Studied for its anti-inflammatory activities.
Uniqueness
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
256221-14-4 |
|---|---|
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(3R)-2-methyl-3-(4-methylphenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H15NO2S/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)19(17,18)16(15)2/h3-10,15H,1-2H3/t15-/m1/s1 |
Clé InChI |
STYDDXVVFOELNK-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3S(=O)(=O)N2C |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=CC=CC=C3S(=O)(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
